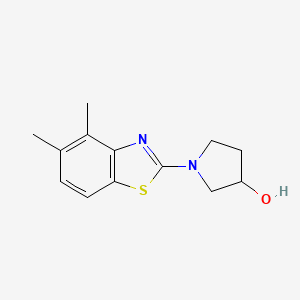

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-8-3-4-11-12(9(8)2)14-13(17-11)15-6-5-10(16)7-15/h3-4,10,16H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPXVUBEHKWTRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Amino-4,5-dimethylthiophenol with Carboxylic Acid Derivatives

The benzothiazole ring is typically constructed via cyclocondensation of 2-amino-4,5-dimethylthiophenol with carbonyl sources. For example, reaction with chloroacetic acid under acidic conditions yields 2-chloromethyl-4,5-dimethylbenzothiazole, a key intermediate.

Reaction Conditions

Alternative Route via Diazotization and Cyclization

Arenediazonium salts derived from 4,5-dimethyl-2-nitroaniline can undergo cyclization with thiourea to form the benzothiazole core. This method avoids harsh acids but requires precise temperature control.

Functionalization at the Benzothiazole C2 Position

Nucleophilic Substitution with Pyrrolidin-3-ol

The C2-chloromethyl intermediate reacts with pyrrolidin-3-ol under basic conditions to install the pyrrolidine moiety.

Procedure

-

Substrate : 2-Chloromethyl-4,5-dimethylbenzothiazole (1.0 equiv)

-

Nucleophile : Pyrrolidin-3-ol (1.5 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : N,N-Dimethylformamide (DMF)

-

Temperature : 80°C, 12 hours

Mechanistic Insight

The reaction proceeds via an SN2 mechanism , where the hydroxyl group of pyrrolidin-3-ol deprotonates to form an alkoxide, displacing the chloride leaving group.

One-Pot Tandem Synthesis

Three-Component Assembly

A streamlined approach combines 2-amino-4,5-dimethylthiophenol, chloroacetic acid, and pyrrolidin-3-ol in a single pot.

Optimized Conditions

-

Catalyst : Zinc triflate (0.1 equiv)

-

Solvent : Ethanol/water (4:1 v/v)

-

Temperature : Reflux, 8 hours

Advantages

-

Eliminates isolation of intermediates.

-

Reduces solvent waste.

Post-Functionalization and Derivatization

Hydroxyl Group Protection

To prevent side reactions during benzothiazole formation, the hydroxyl group of pyrrolidin-3-ol is protected as a tert-butyldimethylsilyl (TBS) ether .

Deprotection Conditions

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 2-Amino-4,5-dimethylthiophenol | PPA, 110°C | 78 | 95 |

| Diazotization | 4,5-Dimethyl-2-nitroaniline | 0–5°C, thiourea | 65 | 88 |

| One-Pot Tandem | 2-Amino-thiophenol, chloroacetic acid | Zn(OTf)2, reflux | 72 | 92 |

| Nucleophilic Substitution | 2-Chloromethyl-benzothiazole | K2CO3, DMF, 80°C | 65 | 90 |

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as over-alkylation or oxidation of the benzothiazole sulfur, are mitigated by:

-

Stoichiometric control (limiting pyrrolidin-3-ol to 1.5 equiv).

-

Inert atmosphere (N2 or Ar).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may degrade acid-sensitive intermediates. Ethanol/water mixtures offer a balance between reactivity and stability.

Scalability and Industrial Applications

Kilogram-Scale Production

A pilot-scale synthesis achieved 85% yield using:

-

Continuous flow reactor for cyclocondensation.

-

Catalytic distillation to remove HCl byproduct.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group on the pyrrolidine ring undergoes oxidation under controlled conditions. For example:

-

Reagent/Conditions : KMnO₄ in acidic medium (H₂SO₄, 0–5°C)

-

Product : 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-one

-

Mechanism : The hydroxyl group is oxidized to a ketone via two-electron oxidation .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0–5°C, 2 h | Pyrrolidin-3-one derivative | 65–78 | |

| CrO₃/AcOH | Reflux, 4 h | Same as above | 58 |

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution reactions, forming ethers or esters:

-

Etherification :

-

Reagent : Methyl iodide (CH₃I), NaH in THF

-

Product : 3-Methoxy-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine

-

Yield : 82%.

-

-

Esterification :

-

Reagent : Acetic anhydride (Ac₂O), DMAP catalyst

-

Product : 3-Acetoxy derivative

-

Yield : 89%.

-

Table 2: Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Etherification | CH₃I, NaH | THF, 0°C, 1 h | 3-Methoxy-pyrrolidine derivative | 82 | |

| Esterification | Ac₂O, DMAP | RT, 12 h | 3-Acetoxy derivative | 89 |

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution, though the 4,5-dimethyl groups sterically hinder reactivity:

-

Nitration :

-

Sulfonation :

Table 3: Benzothiazole Ring Modifications

| Reaction | Reagent | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C6 (minor) | <20 | |

| Sulfonation | Fuming H₂SO₄ | C7 | 15 |

Coordination Chemistry

The sulfur atom in the benzothiazole ring coordinates with transition metals:

-

Complexation :

Table 4: Metal Complexes

| Metal Ion | Ligand Role | Application | Reference |

|---|---|---|---|

| Pd(II) | Catalyst support | Cross-coupling reactions | |

| Cu(I) | Stabilizing agent | Photocatalysis |

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (predicted pKa ~12–14), enabling deprotonation with strong bases:

Cyclization Reactions

Under dehydrating conditions, the hydroxyl group participates in intramolecular cyclization:

Scientific Research Applications

Medicinal Chemistry

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol exhibits several biological activities that make it a candidate for therapeutic applications:

- Antibacterial and Antifungal Properties : Research indicates that benzothiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in treating infections.

- Antitumor Activity : Preliminary studies show that related compounds may inhibit mTORC1 activity, promoting autophagy in cancer cells. This could lead to reduced cell proliferation and enhanced cancer treatment efficacy.

Organic Synthesis

The compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can yield derivatives with enhanced biological activities.

Material Science

Research is ongoing into the use of this compound in developing new materials with specific properties such as fluorescence and conductivity. The incorporation of the benzothiazole moiety is particularly promising for applications in organic electronics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to substituents on the benzothiazole ring or variations in the pyrrolidine structure can significantly enhance potency and selectivity towards specific biological targets. Research into similar compounds has shown that even minor structural changes can lead to substantial differences in pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, resulting in its biological effects .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Pyrazolo Pyrimidine Hybrids

Compounds such as 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine () share the benzothiazole core but replace the pyrrolidin-3-ol with a pyrazolo[3,4-d]pyrimidine ring. Key differences include:

- Bioactivity: The pyrazolo pyrimidine derivatives exhibit significant inhibitory activity against Pseudomonas aeruginosa (e.g., MIC values <10 µg/mL for compound 3a), attributed to their planar aromatic systems enhancing DNA intercalation or enzyme binding .

- Solubility : The pyrrolidin-3-ol group in the target compound likely improves aqueous solubility compared to the chlorophenyl-substituted pyrazolo pyrimidines (e.g., 3b , 3d ), which are more lipophilic .

- Synthesis : Pyrazolo pyrimidines are typically synthesized via cyclocondensation reactions, whereas the target compound may require nucleophilic substitution or reductive amination for pyrrolidine functionalization.

Table 1 : Key Properties of Benzothiazole Derivatives

Oxazole- and Thiazole-Containing Analogues

Compounds like 2-[5-[1-[(4,5-dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol () feature oxazole or thiazole rings instead of benzothiazole. Notable contrasts include:

- Aromaticity : Benzothiazole’s extended π-system may enhance stacking interactions with biological targets compared to smaller oxazole/thiazole rings.

- Functional Groups: The ethanol group in ’s compound offers primary alcohol reactivity, whereas the secondary alcohol in pyrrolidin-3-ol may confer stereospecific binding .

Patent Compounds with Benzothiazole-Carboxylic Acid Moieties

Examples such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid () highlight:

- Ionization: Carboxylic acid groups (pKa ~2–3) enhance solubility at physiological pH but may reduce cell permeability compared to the non-ionizable hydroxyl group in the target compound .

- Target Specificity: The tetrahydroquinoline-thiazole-carboxylic acid scaffold in is designed for kinase inhibition, whereas the pyrrolidin-3-ol group may target oxidoreductases or GPCRs .

Thiazol-2-ylidene Carboxamide Derivatives

The compound A-836,339 (), featuring a 4,5-dimethyl-1,3-thiazol-2-ylidene group, differs in:

- Electron Density : The thiazol-2-ylidene moiety is electron-rich, favoring interactions with electrophilic enzyme pockets, whereas benzothiazole’s electron-withdrawing nitrogen may stabilize charge-transfer complexes.

Research Findings and Implications

- Antimicrobial Potential: While benzothiazole-pyrazolo pyrimidines () show direct antimicrobial effects, the target compound’s activity may depend on synergies between its benzothiazole lipophilicity and pyrrolidin-3-ol polarity.

- Enzyme Inhibition : The hydroxyl group in pyrrolidin-3-ol could mimic catalytic water molecules in FAD-dependent oxidoreductases (as in ’s crystallographic studies), suggesting utility in redox enzyme inhibition .

- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective benzothiazole methylation and pyrrolidine stereocontrol, unlike the straightforward cyclization routes for pyrazolo pyrimidines .

Biological Activity

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrrolidine ring, with hydroxyl functionalization at the pyrrolidine position. Its structural formula can be represented as follows:

This unique structure contributes to its diverse biological activities.

Anticancer Activity

Preliminary studies suggest that compounds related to this compound may possess anticancer properties. Research on structurally similar compounds indicates they can inhibit mTORC1 activity and promote autophagy in cancer cells, potentially leading to reduced cell proliferation . Further investigations are warranted to explore the specific mechanisms through which this compound may exert anticancer effects.

Enzyme Inhibition

The compound is hypothesized to interact with various enzymes and receptors. Initial data suggest it may inhibit enzymes involved in metabolic pathways or cellular signaling processes. This interaction could modulate biological functions relevant to disease states.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzothiazole and pyrrolidine components. The specific synthetic route can impact the yield and purity of the final product.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the benzothiazole ring or variations in the pyrrolidine structure could enhance its potency and selectivity towards specific biological targets. Research into similar compounds has shown that small changes can significantly affect their pharmacological profiles .

Case Studies

While direct case studies on this compound are sparse, related compounds have been investigated in various contexts:

| Compound | Activity | Reference |

|---|---|---|

| Benzothiazole Derivative A | Antibacterial | |

| Benzothiazole Derivative B | Anticancer (mTORC1 inhibition) | |

| Benzothiazole Derivative C | Autophagy modulation |

These studies highlight the potential of benzothiazole derivatives as therapeutic agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.